molecular formula C21H14N2O4 B3531902 N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide

N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B3531902
M. Wt: 358.3 g/mol
InChI Key: UCCGTAZPQNVULO-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a benzofuran moiety, a phenyl group, and a nitrobenzamide structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-21(16-5-3-6-18(12-16)23(25)26)22-17-10-8-14(9-11-17)20-13-15-4-1-2-7-19(15)27-20/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCGTAZPQNVULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate chemical reactions, reducing reaction times and improving product purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzofuran or phenyl rings.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of a benzofuran ring, a phenyl group, and a nitrobenzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide
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N-[4-(1-benzofuran-2-yl)phenyl]-3-nitrobenzamide

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